

Off-target effects of [225Ac]-FPI-1434 and mitigation

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Compound of Interest

Compound Name: PSB-1434

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Technical Support Center: [225Ac]-FPI-1434

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [225Ac]-FPI-1434. The information provided is intended to address specific issues that may be encountered during experimentation, with a focus on off-target effects and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is [225Ac]-FPI-1434 and what is its mechanism of action?

A1: [225Ac]-FPI-1434 is a targeted alpha therapy (TAT) agent currently under investigation for the treatment of various solid tumors.^{[1][2]} It is a radioimmunoconjugate composed of three key components:

- A humanized monoclonal antibody (veligrotug, also referred to as FPI-1175 or AVE1642) that targets the insulin-like growth factor-1 receptor (IGF-1R).^{[3][4]}
- The alpha-emitting radionuclide, Actinium-225 (Ac-225).^[3]

- A proprietary bifunctional chelate that links the antibody to the Ac-225.[3]

The mechanism of action involves the antibody binding to IGF-1R, which is overexpressed on the surface of many cancer cells.[3][4] Following binding, the radioimmunoconjugate is internalized by the tumor cell. The subsequent decay of Ac-225 releases high-energy alpha particles, which induce double-strand DNA breaks, leading to tumor cell death.[3][5]

Q2: What are the primary off-target effects observed with [225Ac]-FPI-1434?

A2: The most significant off-target effect and a dose-limiting toxicity observed in clinical trials with [225Ac]-FPI-1434 is thrombocytopenia (a decrease in platelet count).[6] This is believed to be caused by the binding of [225Ac]-FPI-1434 to IGF-1R expressed on megakaryocytes, which are the precursor cells to platelets.[6] Dose-dependent decreases in blood counts, particularly thrombocytopenia, have been noted, with Grade 4 thrombocytopenia observed at higher dose levels in the "hot-only" dosing regimen.[6] Other potential off-target effects common to targeted alpha therapies include hematotoxicity, renal toxicity, and xerostomia (dry mouth), although these have been reported as manageable for [225Ac]-FPI-1434.[5][7]

Q3: How can the off-target effects of [225Ac]-FPI-1434 be mitigated?

A3: A primary strategy to mitigate off-target effects, particularly thrombocytopenia, is the pre-administration of a non-radiolabeled ("cold") antibody (FPI-1175) prior to the administration of the radiolabeled ("hot") [225Ac]-FPI-1434.[6] This "cold/hot" dosing regimen is designed to saturate the IGF-1R binding sites on normal tissues, potentially reducing the uptake of the radiolabeled therapeutic in these areas and thereby improving the therapeutic index and safety profile.[6][8] This approach has been shown to enhance the delivery of the active drug to tumor sites with an improved safety profile compared to administering the hot-only dose.[6]

Q4: What is the "cold/hot" dosing regimen and how does it work?

A4: The "cold/hot" dosing regimen involves the administration of a small dose of the "cold" (non-radiolabeled) FPI-1175 antibody before each dose of the "hot" (radiolabeled) [225Ac]-FPI-1434.[6] The rationale is that the cold antibody will bind to and saturate IGF-1R on normal tissues that may have some level of expression, as well as potentially block other non-specific binding sites.[8] This allows for a greater proportion of the subsequently administered hot [225Ac]-FPI-1434 to circulate and reach the tumor, where IGF-1R is typically overexpressed.

This strategy aims to improve the tumor-to-normal organ ratio of the absorbed radiation dose.

[9]

Troubleshooting Guide

Issue 1: Higher than expected radiation dose to non-target organs.

- Possible Cause: Suboptimal biodistribution of [225Ac]-FPI-1434, leading to accumulation in healthy tissues.
- Troubleshooting Steps:
 - Review Dosimetry Data: Compare patient-specific dosimetry estimates with established limits for critical organs like the kidneys, liver, and lungs.[5] The use of an imaging analog, such as [111In]-FPI-1547, is crucial for patient selection and prospective, individualized treatment planning.[5][10]
 - Implement "Cold/Hot" Dosing: The pre-administration of cold FPI-1175 antibody has been shown to lead to a favorable pharmacokinetic and dosimetry shift, improving the tumor-to-normal organ ratio.[9]
 - Adjust Dosing: Based on dosimetry results, adjustment of the administered activity of [225Ac]-FPI-1434 may be necessary to remain within safe limits for critical organs.

Issue 2: Significant decrease in platelet count (Thrombocytopenia) post-administration.

- Possible Cause: On-target, off-tumor binding of [225Ac]-FPI-1434 to IGF-1R on megakaryocytes.[6]
- Troubleshooting Steps:
 - Monitor Hematological Parameters: Closely monitor complete blood counts, with particular attention to platelet levels, throughout the treatment cycle.
 - Utilize the "Cold/Hot" Dosing Regimen: This is the primary strategy to mitigate thrombocytopenia by reducing the binding of the radiolabeled antibody to non-tumor cells. [6]

- Dose Adjustment: In cases of severe thrombocytopenia, dose reduction or discontinuation of the "hot-only" regimen may be necessary. The "cold/hot" regimen has been prioritized in clinical development due to its improved safety profile.[6]

Data Presentation

Table 1: Radiation Absorbed Dose Estimates for [225Ac]-FPI-1434 in Various Organs

| Target Organ | Mean (mGy-Eq/MBq) | Standard Deviation (mGy-Eq/MBq) | Minimum (mGy-Eq/MBq) | Maximum (mGy-Eq/MBq) |
|------------------|-------------------|---------------------------------|----------------------|----------------------|
| Spleen | 3,668 | 1,881 | 1,740 | 9,060 |
| Salivary Glands | 1,520 | 452 | 900 | 2,370 |
| Osteogenic Cells | 1,280 | 227 | 922 | 1,860 |
| Heart Wall | 1,190 | 392 | 690 | 2,040 |
| Kidneys | 988 | 305 | 615 | 1,820 |
| Liver | 934 | 319 | 556 | 1,660 |
| Red Marrow | 807 | 303 | 398 | 1,450 |
| Lungs | 626 | 175 | 328 | 910 |
| Thyroid | 693 | 347 | 315 | 1,510 |
| Total Body | 140 | 16 | 111 | 167 |

Data from a first-in-human Phase 1 study. mGy-Eq denotes the application of a relative biologic effectiveness (RBE) value of 3.4 for alpha emitters.[10]

Experimental Protocols

Protocol 1: General Methodology for In Vivo Biodistribution and Dosimetry Assessment

This protocol describes a general workflow for assessing the biodistribution of [225Ac]-FPI-1434 using an imaging analog, [111In]-FPI-1547, to ensure patient eligibility and to calculate

patient-specific dosimetry.

- Patient Selection: Patients with advanced solid tumors refractory to standard treatments are screened for eligibility.[3][11] Key criteria include adequate organ function and measurable disease.[3][11]
- Administration of Imaging Analog: A single injection of approximately 185 MBq (5 mCi) of [111In]-FPI-1547 is administered intravenously.[12][13]
- SPECT/CT and Planar Imaging: Whole-body planar scintigraphy and SPECT/CT imaging are performed at multiple time points post-injection (e.g., ~1 hour, ~24 hours, ~65 hours, and ~168 hours) to visualize the distribution of the imaging agent.[10]
- Image Analysis and Quantification: The images are analyzed to quantify the uptake of [111In]-FPI-1547 in tumors and normal organs. A key eligibility criterion is a tumor-to-background ratio (TBR) of ≥ 2 . [9]
- Dosimetry Calculation: Time-activity curves are generated for major organs. This data is used with software such as OLINDA/EXM to calculate the estimated radiation absorbed doses for [225Ac]-FPI-1434, applying an RBE for alpha particles.[5][10]
- Safety Assessment: The calculated dosimetry is compared against pre-defined safety limits for critical organs (e.g., kidneys, liver, lungs) to confirm patient eligibility for therapeutic administration.[5][10]

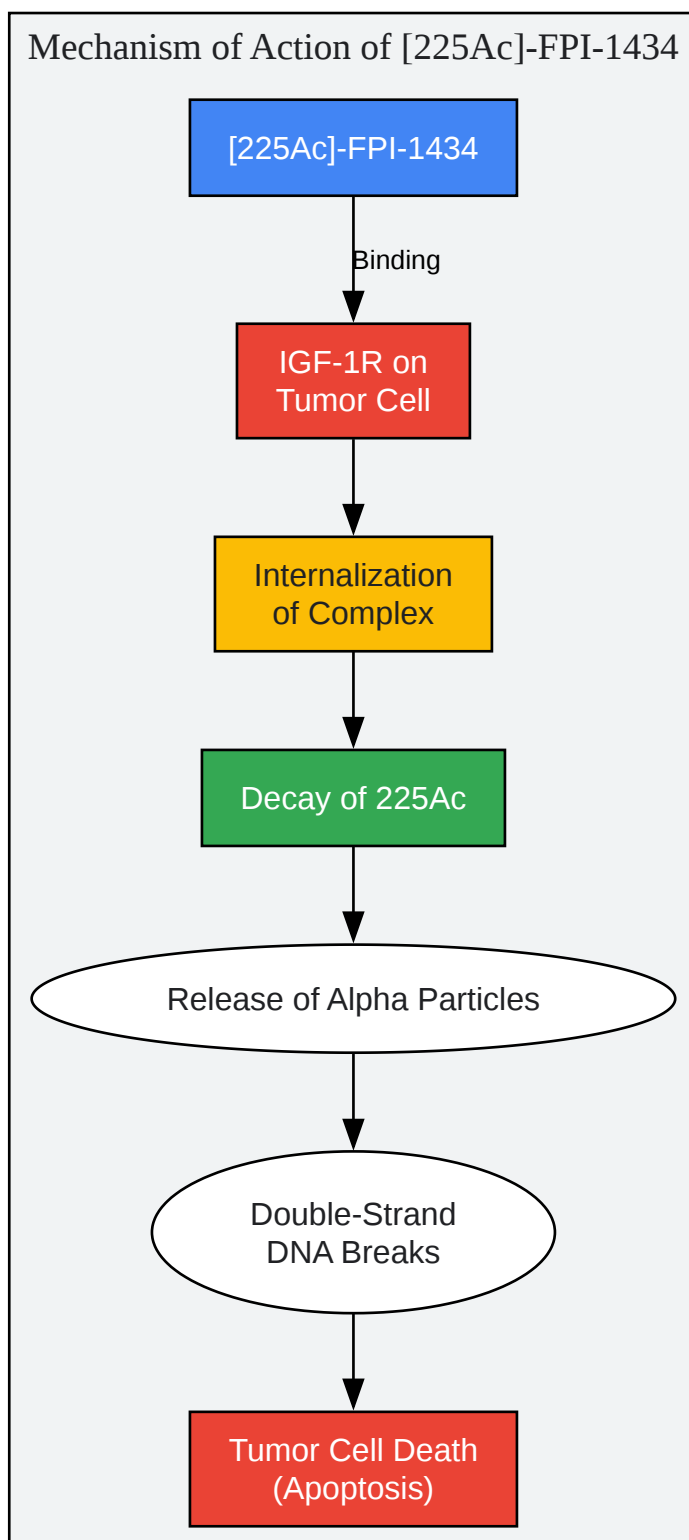
Protocol 2: General Methodology for Monitoring Hematological Toxicity

This protocol outlines the monitoring for hematological adverse events, such as thrombocytopenia, during treatment with [225Ac]-FPI-1434.

- Baseline Assessment: A complete blood count (CBC) with differential is performed before the initiation of therapy to establish baseline hematological parameters.
- Regular Monitoring: CBCs are repeated at regular intervals (e.g., weekly or bi-weekly) throughout the treatment cycle and follow-up period. The dose-limiting toxicity (DLT) observation period in the Phase 1 trial was 8 weeks for single-dose escalation and 6 weeks for multi-dose escalation.[14]

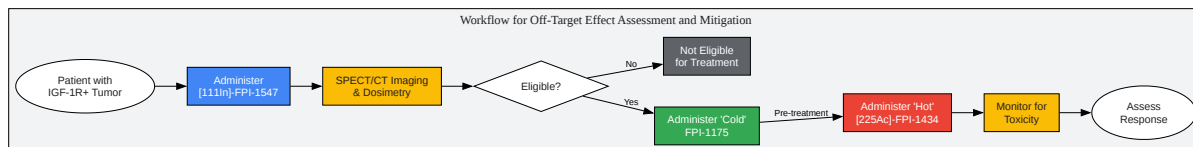
- **Toxicity Grading:** Adverse events are graded according to a standardized system, such as the Common Terminology Criteria for Adverse Events (CTCAE).
- **Data Analysis:** The incidence, severity, and duration of hematological toxicities are documented and analyzed. This data is crucial for determining the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).^[8]
- **Intervention:** In the event of Grade 3 or 4 hematological toxicity, interventions may include dose delays, dose reductions, or discontinuation of treatment, as per protocol guidelines.

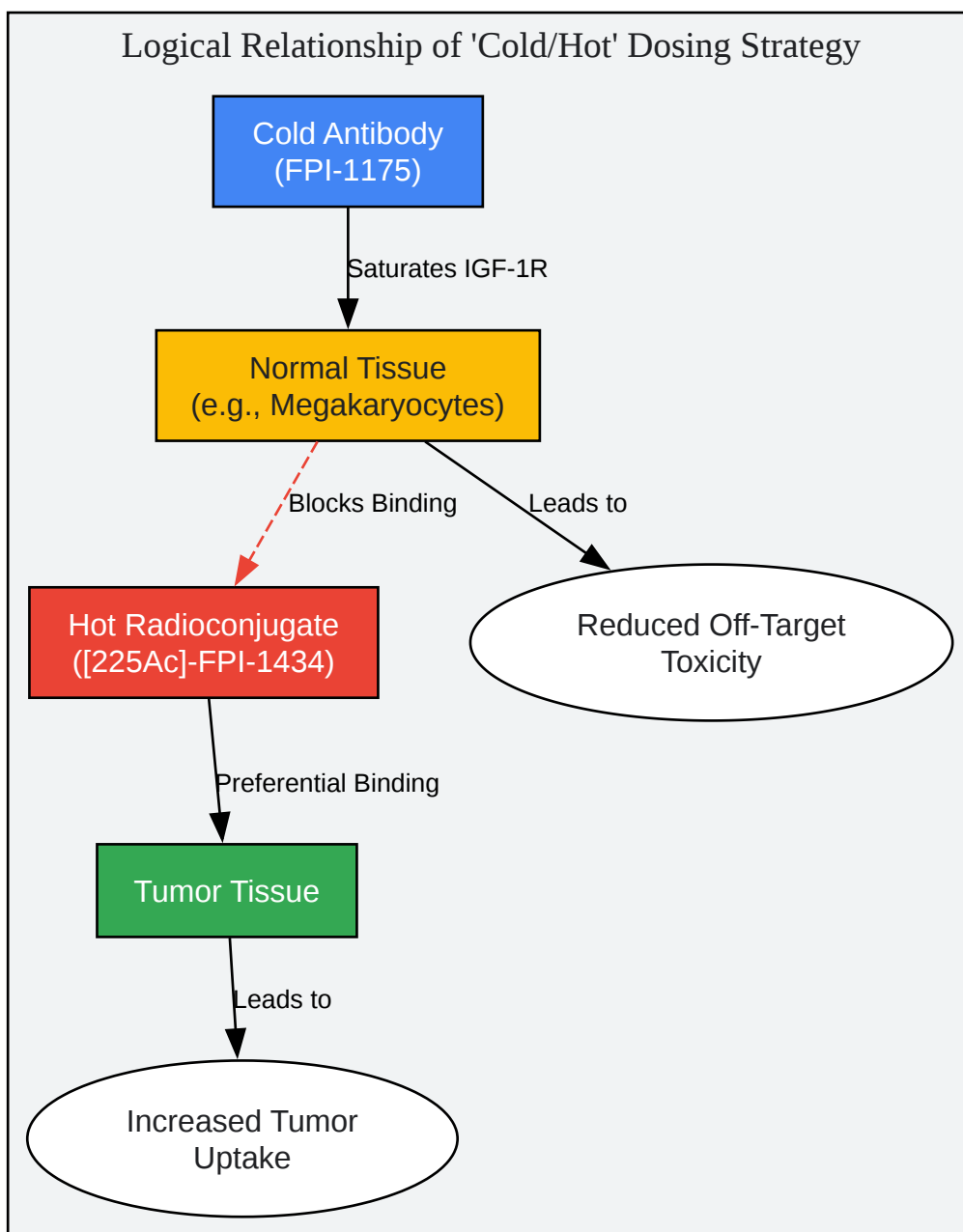
Visualizations



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Caption: Mechanism of action of [225Ac]-FPI-1434 leading to tumor cell death.





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